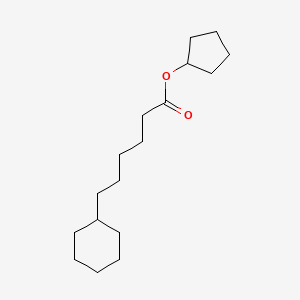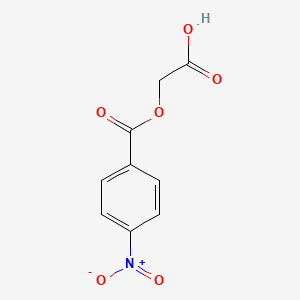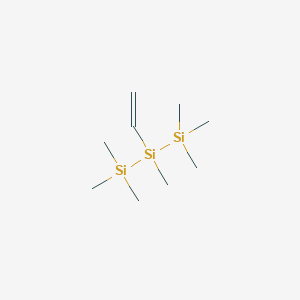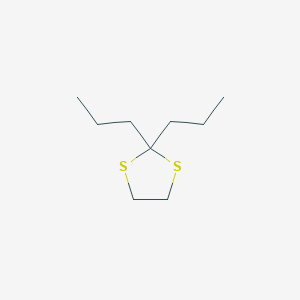
2-(Propan-2-yl)aziridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Isopropyl-aziridine is an organic compound that belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles Aziridines are known for their high ring strain, which makes them highly reactive and useful in various chemical reactions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Isopropyl-aziridine can be synthesized through several methods. One common approach involves the reaction of isopropylamine with ethylene oxide under basic conditions. Another method includes the cyclization of N-isopropyl-2-chloroethylamine using a strong base like sodium hydride. These reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods: On an industrial scale, 2-isopropyl-aziridine can be produced using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 2-Isopropyl-aziridine undergoes various chemical reactions, including:
Nucleophilic Ring-Opening Reactions: These reactions involve the attack of nucleophiles on the aziridine ring, leading to the formation of open-chain amines.
Oxidation and Reduction: The compound can be oxidized to form N-oxides or reduced to form secondary amines.
Substitution Reactions: Substitution at the nitrogen atom or the carbon atoms of the aziridine ring can be achieved using appropriate reagents.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Major Products Formed:
Open-Chain Amines: Resulting from nucleophilic ring-opening reactions
N-Oxides: Formed through oxidation
Secondary Amines: Produced via reduction
Aplicaciones Científicas De Investigación
2-Isopropyl-aziridine has found applications in various fields of scientific research:
Mecanismo De Acción
The high ring strain of 2-isopropyl-aziridine makes it highly reactive towards nucleophiles. The compound can undergo ring-opening reactions, leading to the formation of various biologically active molecules. The presence of the isopropyl group can influence the reactivity and selectivity of these reactions. In biological systems, 2-isopropyl-aziridine can interact with thiol groups in proteins, leading to modifications that affect protein function .
Comparación Con Compuestos Similares
Aziridine: The parent compound with no substituents on the ring.
2-Methyl-Aziridine: Similar structure with a methyl group instead of an isopropyl group.
Azetidine: A four-membered nitrogen-containing ring with similar reactivity.
Uniqueness of 2-Isopropyl-Aziridine: The presence of the isopropyl group in 2-isopropyl-aziridine provides unique steric and electronic effects that can influence its reactivity and selectivity in chemical reactions. This makes it a valuable compound for specific applications where these properties are advantageous .
Propiedades
Número CAS |
13639-42-4 |
|---|---|
Fórmula molecular |
C5H11N |
Peso molecular |
85.15 g/mol |
Nombre IUPAC |
2-propan-2-ylaziridine |
InChI |
InChI=1S/C5H11N/c1-4(2)5-3-6-5/h4-6H,3H2,1-2H3 |
Clave InChI |
JHTQHOGTBDMULK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1CN1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-(1-butyl-4,5-diphenyl-imidazol-2-yl)sulfanylpropyl]-2-phenoxy-acetamide](/img/structure/B14727269.png)

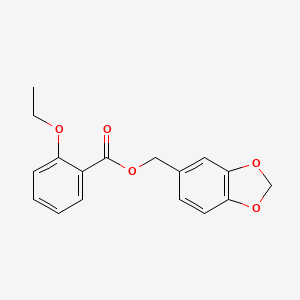

![4-{[(e)-(3,4-Diethoxyphenyl)methylidene]amino}-5-methyl-2-(propan-2-yl)phenol](/img/structure/B14727293.png)

![[4-ethyl-3-(4-methoxyphenyl)-2-methyl-2H-chromen-7-yl] acetate](/img/structure/B14727316.png)
